ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20IN3O4/c1-3-30-22(28)19-18-12-13-25(15-6-4-14(23)5-7-15)21(27)20(18)26(24-19)16-8-10-17(29-2)11-9-16/h4-11H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOONVRNBSUAOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)I)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20IN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623729 | |
| Record name | Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473927-64-9 | |
| Record name | Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS No. 473927-64-9) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 517.32 g/mol. The structure features a tetrahydro-pyrazolo-pyridine core with various substituents that contribute to its biological activity.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C22H20IN3O4 |
| Molecular Weight | 517.31637 g/mol |
| CAS Number | 473927-64-9 |
| Purity | ≥99% (HPLC) |
This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors in the body. Notably, it has been studied for its anticoagulant properties by inhibiting factor Xa (fXa), an essential enzyme in the coagulation cascade.
Anticoagulant Activity
Research indicates that this compound shows significant potency against fXa. A study highlighted that modifications in the structure led to enhanced binding affinity and selectivity for fXa compared to traditional anticoagulants like warfarin .
Table 2: Biological Activities and Potencies
| Activity | Target Enzyme/Pathway | Potency (IC50) |
|---|---|---|
| Anticoagulant | Factor Xa | Low nanomolar range |
| Antitumor | Various cancer cell lines | Moderate micromolar range |
Therapeutic Potential
The compound's structural characteristics suggest potential applications beyond anticoagulation. It may possess antitumor properties due to its ability to interact with cancer cell signaling pathways. Preliminary studies have indicated moderate efficacy against several cancer cell lines .
Case Study 1: Anticoagulant Efficacy
In a controlled study involving animal models, ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo demonstrated significant anticoagulant effects when administered at low doses. The study reported a marked reduction in thrombus formation compared to control groups receiving no treatment or traditional anticoagulants .
Case Study 2: Antitumor Activity
Another study investigated the compound's effect on human cancer cell lines (e.g., breast and lung cancer). Results showed that it inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. Further mechanistic studies are needed to elucidate the pathways involved .
Applications De Recherche Scientifique
Anticoagulant Development
Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate serves as a crucial precursor in the synthesis of Apixaban. Apixaban is a direct factor Xa inhibitor used to prevent and treat thromboembolic disorders such as:
- Venous Thromboembolism (VTE) : Effective in preventing blood clots post-surgery (e.g., hip or knee replacement).
- Atrial Fibrillation : Reduces the risk of stroke in patients with irregular heart rhythms.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit various pharmacological activities:
- Antitumor Activity : Investigations into pyrazolo[3,4-c]pyridine derivatives have shown potential anticancer properties.
- Anti-inflammatory Effects : Some studies suggest that modifications of this compound could lead to new anti-inflammatory agents.
Case Study 1: Apixaban Synthesis
A detailed study highlighted the synthesis pathway of Apixaban from this compound. This study demonstrated the efficiency of this compound as an intermediate and its role in enhancing the pharmacokinetic profile of the final drug product.
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR has shown that modifications to the pyrazolo-pyridine structure can significantly affect biological activity. For instance:
- Substituting different halogens or alkoxy groups can enhance anticoagulant potency or reduce side effects.
Méthodes De Préparation
Two-Step Cyclization via 3-Chloro-1-(4-Iodophenyl)-5,6-Dihydropyridin-2(1H)-One
The primary synthetic route involves a sequential cyclization process. In the first step, 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one undergoes dehydrohalogenation with lithium chloride and lithium carbonate in dimethylformamide (DMF) at 110°C for 3–5 hours to yield 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one (intermediate 5 ). This intermediate is pivotal for subsequent pyrazole ring formation.
In the second step, intermediate 5 reacts with ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (4 ) in the presence of triethylamine (TEA) in toluene at 45–110°C for 2–8 hours. The reaction proceeds via nucleophilic substitution and intramolecular cyclization, forming the pyrazolo[3,4-c]pyridine core. The optimal conditions (110°C, 5 hours) achieve a yield exceeding 67%.
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 110°C | Maximizes cyclization rate |
| Reaction Time | 5 hours | Balances conversion & side reactions |
| Base | Triethylamine | Neutralizes HCl, drives equilibrium |
| Solvent | Toluene | Enhances solubility of intermediates |
Alternative Pathway via Morpholine Substitution
An alternative method employs morpholine as a nucleophile. 3-Chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one reacts with excess morpholine in refluxing toluene, replacing the chloride group with morpholine. Subsequent treatment with ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate under basic conditions forms the target compound. While this route avoids lithium reagents, it requires stringent purification to remove morpholine byproducts, reducing overall yield to ~55%.
Optimization Strategies for Industrial Scalability
Solvent Selection and Workup Protocols
Industrial-scale synthesis prioritizes solvents with low toxicity and high recovery rates. Toluene is favored over DMF due to its lower boiling point (110°C vs. 153°C), simplifying distillation and reuse. Post-reaction workup involves quenching with ice-cold water, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to isolate the crude product.
Catalytic and Reagent Efficiency
Lithium carbonate acts as a dual-purpose reagent, serving as both a base and a mild oxidant to prevent over-reduction of the pyridine ring. Substituting lithium chloride with cheaper alternatives (e.g., NaCl) reduces costs but compromises reaction rates, necessitating longer durations (8–12 hours).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3):
-
δ 1.43 (t, J = 7.2 Hz, 3H, CH2CH3)
-
δ 3.80 (s, 3H, OCH3)
-
δ 7.46 (d, J = 8.8 Hz, 2H, aromatic H)
IR (KBr):
Mass Spectrometry:
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) resolves the target compound at 8.2 minutes, achieving ≥98% purity. Residual solvents (toluene, DMF) are quantified via gas chromatography, adhering to ICH Q3C guidelines.
Industrial-Scale Production Considerations
Cost-Effective Reagent Sourcing
Bulk procurement of 4-iodoaniline (precursor to 4-iodophenyl groups) and ethyl 2-chloroacetoacetate reduces raw material costs by 30%. Recycling toluene via fractional distillation decreases waste generation by 40%.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Two-Step Cyclization | 67% | 98% | High | Moderate |
| Morpholine Route | 55% | 95% | Moderate | Low |
The two-step cyclization method outperforms alternatives in yield and purity, making it the preferred choice for commercial production.
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions starting with intermediates such as 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one ( ). Key steps include:
Cyclocondensation : Reacting α,α-dichlorolactam derivatives with morpholine under reflux (110°C, 4 hours) to form pyrazolo-pyridine intermediates ().
Ester Hydrolysis : Treatment with NaOH in MeOH-H₂O (3:1) at room temperature for 10–15 hours, followed by acidification to yield the final carboxylic acid derivative ().
Recrystallization : Purification via recrystallization improves yield (85–88%) and purity ().
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Morpholine, 110°C, 4 hrs | 71% | |
| Ester Hydrolysis | NaOH, MeOH-H₂O, RT | 88% | |
| Recrystallization | Ethanol or ethyl acetate | 85% |
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-Ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for verifying the stereochemistry of the tetrahydro-pyrazolo-pyridine core ().
- NMR Spectroscopy : ¹H/¹³C NMR analyses confirm substituent positions (e.g., iodophenyl and methoxyphenyl groups) ().
- High-Performance Liquid Chromatography (HPLC) : Stability-indicating HPLC methods resolve degradation products, ensuring purity >95% ().
Q. How does this compound function as a synthetic intermediate for anticoagulant drugs like apixaban?
Methodological Answer: This compound is a key precursor in synthesizing apixaban ( ). The iodophenyl group is replaced with a 2-oxopiperidin-1-ylphenyl moiety via Buchwald–Hartwig coupling to introduce the P4 pharmacophore critical for factor Xa inhibition ( ). Subsequent hydrolysis of the ethyl ester to a carboxamide group ( ) enhances bioavailability and potency.
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Methodological Answer: The compound’s fused pyrazolo-pyridine ring system creates torsional strain, complicating crystallographic refinement. Strategies include:
Q. How can researchers reconcile contradictions in pharmacological activity data across studies?
Methodological Answer: Discrepancies in anticoagulant activity (e.g., moderate vs. high potency) may arise from:
- Assay Variability : Differences in in vitro FXa inhibition protocols (e.g., chromogenic vs. fluorogenic substrates) ().
- Structural Modifications : The presence of a morpholino group () vs. a 2-oxopiperidinyl group () alters binding kinetics.
Resolution : Cross-validate results using standardized assays (e.g., human plasma-based thrombin generation assays) and computational docking studies ().
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Quantum Chemical Calculations : Predict electronic effects of substituents (e.g., methoxy vs. iodo groups) on binding affinity ().
- Molecular Dynamics (MD) Simulations : Analyze interactions with FXa’s S1/S4 pockets ().
- ADMET Prediction : SwissADME or ADMETLab assess bioavailability and metabolic stability ().
Q. How can stability issues during storage or synthesis be mitigated?
Methodological Answer: Degradation pathways include:
Q. Table 2: Stability Data Under Stress Conditions
| Condition | Degradation Products | Analytical Method | Reference |
|---|---|---|---|
| Acidic (0.1M HCl) | Carboxylic acid derivative | HPLC | |
| Basic (0.1M NaOH) | Same as acidic | LC-MS | |
| Photolytic | Iodine-free byproducts | NMR |
Q. What advanced analytical methods resolve co-eluting impurities in HPLC?
Methodological Answer:
Q. How do steric and electronic effects of the iodophenyl group influence reactivity?
Methodological Answer:
Q. What strategies validate the reproducibility of synthetic protocols across labs?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
